

An In-depth Technical Guide to the Physical Properties of n-Tetratetracontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n- **Tetratetracontane** (C44H90), a long-chain alkane. The information is curated for professionals in research and development who require precise data for applications such as material science, analytical chemistry, and formulation development. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visual workflows for these methodologies.

Core Physical and Chemical Properties

n-**Tetratetracontane** is a saturated hydrocarbon belonging to the alkane series, with the chemical formula C44H90[1]. At room temperature, it presents as a white to light yellow waxy solid or powder[1]. Its nonpolar nature dictates its solubility and other physical characteristics.

Table 1: General and Molecular Properties of n-**Tetratetracontane**

Property	Value	Source(s)
Chemical Name	n-Tetratetracontane	[1]
Synonyms	Alkane C44, Tetratetracontane	[1]
CAS Number	7098-22-8	[1]
Molecular Formula	C44H90	
Molecular Weight	619.19 g/mol	_
Appearance	White to light yellow powder/solid	

Table 2: Key Physical Properties of n-**Tetratetracontane**

Property	Value	Source(s)
Melting Point	85-87 °C	
Boiling Point	559.34 °C (estimate)	_
Density	0.9192 g/cm³ (estimate)	-
Flash Point	448.2 °C	-
Refractive Index	1.4766 (estimate)	-

Table 3: Solubility Profile of n-Tetratetracontane

Solvent	Solubility	Source(s)
Water	Insoluble	_
Toluene	Soluble	
Non-polar organic solvents	Generally Soluble	

Experimental Protocols

Foundational & Exploratory

The following sections detail the standard methodologies for determining the key physical properties of long-chain alkanes like n-**Tetratetracontane**.

The melting point is a critical indicator of purity for crystalline solids. Pure compounds exhibit a sharp melting range, typically 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Detailed Protocol:

- Sample Preparation: The n-**Tetratetracontane** sample must be thoroughly dried and finely powdered.
- Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube (one end sealed). The tube is then tapped gently or dropped through a long glass tube to pack the solid tightly into the sealed end, aiming for a sample height of 2-3 mm.
- Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the middle of the thermometer's mercury bulb. This assembly is then placed in a heating bath apparatus (e.g., a Mel-Temp or Thiele tube) containing a suitable heat-transfer fluid like silicone oil.
- Heating and Observation: The bath is heated at a steady rate. An initial rapid heating (4-5°C per minute) can be used to find an approximate melting point. For an accurate measurement, a new sample is heated to about 15°C below the approximate melting point, and the heating rate is then slowed to 1-2°C per minute.
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point of the sample. For accuracy, the determination should be repeated at least once with a fresh sample.

For high molecular weight compounds where distillation is impractical, the Thiele tube method offers a reliable way to determine the boiling point using a small sample size. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Detailed Protocol:

- Sample Preparation: Approximately 0.5 mL of the liquid sample (if melted) is placed into a small test tube (e.g., a Durham tube).
- Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its
 open end down. The test tube assembly is then attached to a thermometer with a rubber
 band and secured within a Thiele tube containing mineral oil. The rubber band must remain
 above the oil level to prevent it from softening and breaking.
- Heating: The side arm of the Thiele tube is gently and uniformly heated with a microburner.
 The unique shape of the Thiele tube facilitates the circulation of the oil via convection, ensuring even heat distribution.
- Observation: As the temperature rises, air trapped in the capillary tube will bubble out. When the liquid's boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tip.
- Data Recording: At this point, heating is discontinued. The apparatus is allowed to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

A pycnometer, or specific gravity bottle, is used for the precise determination of the density of a solid by measuring the volume of a displaced fluid of known density.

Detailed Protocol:

- Mass of Empty Pycnometer: A clean, dry pycnometer with its stopper is weighed on an analytical balance (m₀).
- Mass of Sample: A sample of solid n-**Tetratetracontane** is added to the pycnometer, and the total mass is recorded (m_1) . The mass of the solid (m_s) is calculated as m_1 m_0 .
- Mass with Working Liquid: A working liquid of known density (ρ_i), in which the solid is completely insoluble, is added to the pycnometer containing the solid. The pycnometer is filled completely, ensuring no air bubbles are present, and the stopper is inserted. Any

excess liquid that emerges from the capillary is carefully wiped away. The total mass is then measured (m tot).

• Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with only the working liquid. Its mass is then measured (m₂). The mass of the liquid filling the pycnometer (m₁) is calculated as m₂ - m₀.

Calculation:

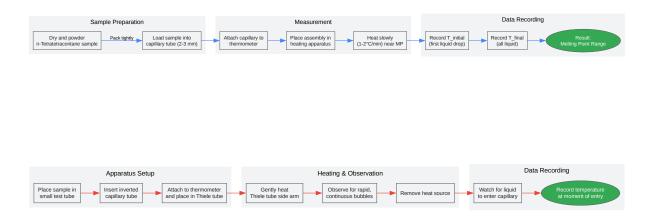
- The volume of the pycnometer (V) is calculated using the density of the working liquid: $V = m_1 / \rho_1$.
- The mass of the liquid in the pycnometer with the solid is m_liquid_with_solid = m_tot m1.
- The volume of the liquid with the solid is V liquid with solid = m liquid with solid / $\rho_{\rm l}$.
- The volume of the solid sample (V_s) is the difference: $V_s = V V_{iquid_with_solid}$.
- The density of the solid (ρ_s) is then calculated: $\rho_s = m_s / V_s$.

The cloud point method is a visual technique to determine the solubility of a solid in a solvent at various temperatures. The temperature at which a solution of a known concentration becomes cloudy upon cooling (or clear upon heating) is the saturation temperature.

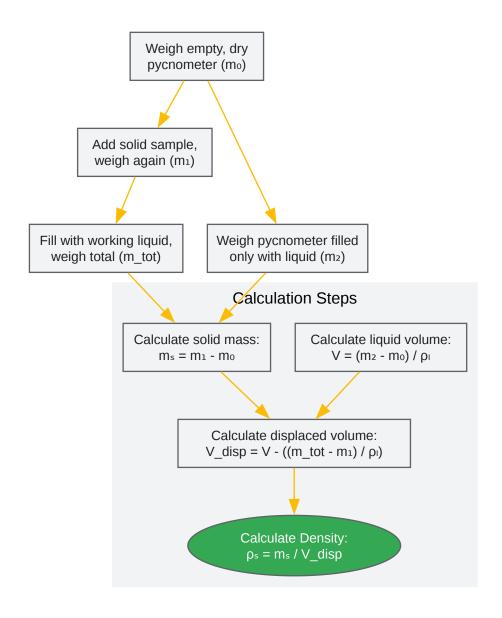
Detailed Protocol:

- Preparation of Solutions: A series of solutions are prepared with known concentrations of n-Tetratetracontane in the chosen solvent (e.g., toluene) in sealed, transparent vials. The mass of both the solute and solvent must be accurately measured.
- Dissolution: The vials are heated in a temperature-controlled bath with continuous stirring until the solid is completely dissolved, forming a clear solution.
- Cooling and Observation: The clear solution is then cooled slowly and at a controlled rate.

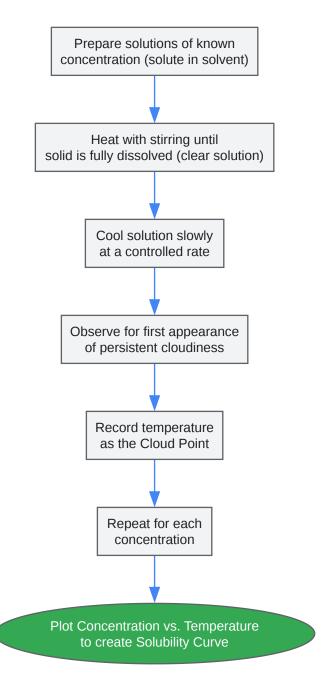
 The solution is constantly monitored against a dark background.
- Cloud Point Determination: The temperature at which the first sign of persistent turbidity or cloudiness appears is recorded as the cloud point. This temperature corresponds to the



saturation solubility for that specific concentration.


 Data Compilation: The procedure is repeated for all prepared concentrations. The resulting data (concentration vs. cloud point temperature) is plotted to generate a solubility curve, which provides the solubility of n-Tetratetracontane in the solvent across a range of temperatures.

Mandatory Visualizations


The following diagrams illustrate the experimental workflows described in the protocols above.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cosmobiousa.com [cosmobiousa.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of n-Tetratetracontane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166393#physical-properties-of-n-tetratetracontane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com